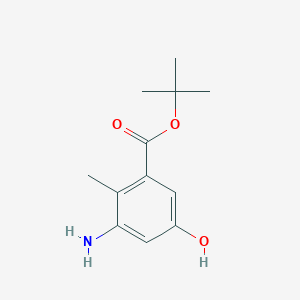
tert-Butyl 3-amino-5-hydroxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-5-hydroxy-2-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a hydroxyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-5-hydroxy-2-methylbenzoate typically involves the esterification of 3-amino-5-hydroxy-2-methylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as Erbium(III) triflate can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-5-hydroxy-2-methylbenzoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding quinones.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-5-hydroxy-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In the field of medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique functional groups allow for its incorporation into polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-hydroxy-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the tert-butyl group can enhance the compound’s lipophilicity, aiding in its interaction with hydrophobic pockets .
Comparison with Similar Compounds
- tert-Butyl 2-hydroxy-2-methylpropionate
- tert-Butyl 3-amino-5-methylbenzoate
- tert-Butyl 3-hydroxy-2-methylbenzoate
Uniqueness: tert-Butyl 3-amino-5-hydroxy-2-methylbenzoate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups with the tert-butyl ester enhances its stability and lipophilicity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C12H17NO3/c1-7-9(5-8(14)6-10(7)13)11(15)16-12(2,3)4/h5-6,14H,13H2,1-4H3 |
InChI Key |
FCISIGXAXILFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















